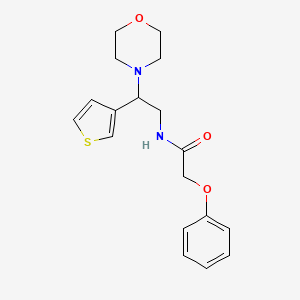

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18(13-23-16-4-2-1-3-5-16)19-12-17(15-6-11-24-14-15)20-7-9-22-10-8-20/h1-6,11,14,17H,7-10,12-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGARXBPATFJHFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)COC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-bromoethylamine hydrobromide with morpholine to form N-(2-morpholinoethyl)amine.

Thiophene Introduction: The intermediate is then reacted with thiophene-3-carboxaldehyde under reductive amination conditions to introduce the thiophene ring.

Acylation: The final step involves the acylation of the resulting compound with 2-phenoxyacetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the morpholine ring or the thiophene ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenoxyacetamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Reduced forms of the morpholine or thiophene rings.

Substitution: Substituted derivatives of the phenoxyacetamide moiety.

Scientific Research Applications

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several classes of molecules, including thioamides, morpholinoacetamides, and thiophene-containing derivatives. Below is a comparative analysis:

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a morpholine ring , a thiophene ring , and a phenoxyacetamide moiety . These structural elements contribute to its unique electronic properties and potential interactions with various biological targets:

- Morpholine Ring : Provides flexibility and potential for nucleophilic substitution reactions.

- Thiophene Ring : Enhances the compound's ability to engage in π-π stacking interactions and electrophilic substitutions.

- Phenoxyacetamide Moiety : Confers stability and may influence the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The interactions can lead to:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in cellular signaling pathways.

- Modulation of Cellular Pathways : The compound may affect signal transduction pathways, potentially altering cell proliferation or apoptosis.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent .

- Antitumor Properties : Compounds with similar structures have shown antitumor effects by targeting cancer cell proliferation pathways .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines .

Research Findings

Recent studies have explored the pharmacological potential of this compound. Key findings include:

Case Studies

- Antimicrobial Efficacy : A study assessed the compound's effectiveness against resistant strains of bacteria, revealing that it inhibited growth at low concentrations, making it a candidate for further development as an antibiotic .

- Cancer Cell Proliferation : In vitro tests indicated that this compound significantly reduced proliferation rates in various cancer cell lines through apoptosis induction .

Q & A

Q. Basic

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths/angles, especially for morpholine-thiophene stereochemistry .

- NMR/IR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation .

How can researchers address contradictory bioactivity data in enzyme inhibition assays?

Advanced

Contradictions may arise from:

- Impurity interference : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity ) with positive controls (e.g., cisplatin for anticancer activity).

- Structural analogs : Compare with quinazolinone derivatives (e.g., sulfamoylphenyl-thioacetamide compounds) to isolate structure-activity relationships .

What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

Q. Advanced

- Salt formation : Use hydrochloride or trifluoroacetate salts to improve aqueous solubility.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm) for sustained release.

- Prodrug modification : Introduce hydrolyzable esters (e.g., acetyl groups) at the phenoxy moiety .

How does the thiophene ring influence the compound’s reactivity in catalytic applications?

Advanced

The thiophene’s electron-rich sulfur atom facilitates:

- Coordination with transition metals (e.g., Pd, Cu) for cross-coupling reactions (Suzuki-Miyaura).

- π-π stacking interactions in heterogeneous catalysis (e.g., graphene oxide supports) .

Experimental Design : - Use XPS to confirm metal-thiophene binding.

- Monitor reaction kinetics via GC-MS to compare catalytic efficiency with phenyl/morpholine analogs .

What computational and experimental approaches resolve crystallographic disorder in morpholine-thiophene derivatives?

Q. Advanced

- SHELXL-Twin refinement : Apply TWIN/BASF commands to model overlapping electron densities .

- Low-temperature crystallography (100 K) to reduce thermal motion artifacts.

- DFT-assisted disorder modeling : Compare calculated and observed diffraction patterns to assign partial occupancies .

How can researchers validate the compound’s stability under physiological conditions?

Q. Basic

- pH stability tests : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via LC-MS.

- Light/oxygen sensitivity : Store samples under argon and monitor via UV-Vis for absorbance shifts .

- Forced degradation : Expose to H₂O₂ (oxidative) or NaOH (hydrolytic) to identify labile groups .

What are the key differences in bioactivity between this compound and its quinazolinone analogs?

Q. Advanced

- Morpholine vs. quinazolinone : Morpholine enhances solubility but reduces π-stacking; quinazolinone improves DNA intercalation.

- Thiophene vs. phenyl : Thiophene’s sulfur increases metal-binding affinity, altering enzyme inhibition profiles .

Validation : - Compare IC₅₀ values in kinase assays (e.g., EGFR inhibition) .

- Use molecular docking (AutoDock Vina) to simulate binding poses .

How to design SAR studies for optimizing anti-inflammatory activity?

Q. Advanced

- Core modifications : Replace morpholine with piperazine (improves COX-2 selectivity) .

- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenoxy para-position to enhance hydrogen bonding.

- In vivo models : Use murine LPS-induced inflammation assays, with IL-6/TNF-α ELISA endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.